Citalopram Descyano Impurity Oxalate

Pharmaceutical impurity profiling HPLC method development Process-related impurity identification

Quantifying the descyano process impurity in citalopram API is challenging without an authenticated reference standard. This oxalate salt reference standard enables accurate HPLC/LC-MS method validation, critical for ANDA submissions. - Authenticated marker for resolving descyano impurity from citalopram (≤0.2% limit) - Supplied with comprehensive characterization data compliant with ICH guidelines - Oxalate salt form ensures consistent solubility and ionization behavior

Molecular Formula C21H24FNO5
Molecular Weight 389.43
CAS No. 390817-87-5
Cat. No. B602182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCitalopram Descyano Impurity Oxalate
CAS390817-87-5
Molecular FormulaC21H24FNO5
Molecular Weight389.43
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Citalopram Descyano Impurity Oxalate: Reference Standard Overview


Citalopram Descyano Impurity Oxalate is a process-related impurity of the SSRI antidepressant citalopram, formally designated as 3-(1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-1-yl)-N,N-dimethylpropan-1-amine oxalate (1:1). The defining structural feature is the absence of the 5-cyano group present on the phthalane ring of the parent API, replaced by a hydrogen atom [1]. This single structural deletion fundamentally alters the compound's physicochemical and analytical chromatographic properties relative to citalopram and many of its pharmacopoeia-listed impurities, making it essential as an independent reference marker. The oxalate salt form, with a molecular formula of C21H24FNO5 and a molecular weight of 389.43 g/mol, is supplied with detailed characterization data compliant with ICH and regional regulatory guidelines, enabling its use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial production [2].

Why Generic Substitution Fails


Generic substitution among citalopram-related impurities is not analytically valid because the deletion of the electron-withdrawing 5-cyano group in Citalopram Descyano Impurity Oxalate produces a marked shift in chromatographic retention and UV spectral properties relative to the parent drug (citalopram, C20H21FN2O) and other cyano-containing impurities such as Citalopram EP Impurity C (3-oxo-citalopram oxalate) and Desfluorocitalopram Oxalate (USP PAI) [1]. The patent literature confirms that this impurity forms via a specific side reaction of residual magnesium during Grignard steps [1]. Furthermore, the oxalate counter-ion differentiates it from free base or hydrobromide salt forms of related descyano impurities (e.g., Citalopram Carboxylic Acid Impurity, CAS 440121-09-5), affecting solubility, stability, and ionization behavior during LC-MS analysis [2]. Consequently, each impurity standard must be individually qualified; a certificate of analysis (CoA) for one impurity cannot validate a method targeting another.

Quantitative Differentiation Evidence


Unique Chromatographic Marker: 5-Descyano Motif

Citalopram Descyano Impurity Oxalate is distinguished from all cyano-containing citalopram impurities by the replacement of the 5-cyano (-C≡N) moiety with a hydrogen atom. This structural deletion eliminates a key hydrogen bond acceptor and significantly reduces molecular polarity. Comparative HPLC analysis under USP methodology for citalopram reveals that this compound elutes as a distinct peak, separate from citalopram and its cyano-containing related compounds such as Citalopram Related Compound A (5-carbamoyl analog, CAS 64372-56-1) and Citalopram EP Impurity C (3-oxo-citalopram oxalate, CAS 1440961-11-4). The molecular weight difference (389.43 g/mol for the oxalate salt vs 324.39 g/mol for citalopram free base) enables unambiguous mass spectrometric identification [1]. This structural uniqueness is the primary justification for maintaining a dedicated inventory of this impurity standard; no alternative impurity standard can serve as a retention time or mass spectrum surrogate.

Pharmaceutical impurity profiling HPLC method development Process-related impurity identification

Regulatory Acceptance Limit in Final API

A patent for an improved citalopram synthesis process establishes a quantitative purity specification: the final citalopram hydrobromide API must contain less than 0.2% of the descyano citalopram impurity by HPLC [1]. This specification provides a direct, actionable threshold for quality control laboratories. In contrast, no such explicit, publicly documented limit is universally codified for other non-pharmacopoeial citalopram impurities like 5-Chlorodescyano Citalopram (CAS 1332724-08-9) or Citalopram Carboxylic Acid Impurity (CAS 440121-09-5) in comparable patent literature, placing a higher regulatory information burden on laboratories to justify their own acceptance criteria for those analogs.

ICH Q3A guidelines API purity specification Process validation

Certified Reference Standard Characterization

Citalopram Descyano Impurity Oxalate from reputable manufacturers is supplied as a reference standard with comprehensive characterization data, including HPLC purity (>95% area), MS, and ¹H-NMR spectra, compliant with ICH and regional regulatory guidelines . Multiple suppliers explicitly offer further traceability against pharmacopeial standards (USP or EP) based on feasibility [1]. This contrasts with more recently identified or non-compendial impurities, such as Citalopram Impurity 6 or Impurity 7 described in process development literature, which may not yet be available from suppliers with the same level of certified analytical documentation and pharmacopoeial linkage [2].

Reference standard certification ISO 17034 Pharmacopoeial traceability

Salt Form Selection and Physicochemical Properties

The oxalate salt form (C21H24FNO5, MW 389.43) confers distinct physicochemical properties compared to the free base (C19H22FNO, MW 299.39) and hydrobromide salt (C19H23BrFNO, MW 380.30) forms of descyano citalopram . This salt selection impacts solubility, hygroscopicity, and long-term storage stability, which are critical parameters for a reference standard that must maintain certified purity over its shelf life. The oxalate salt, when manufactured under controlled conditions, yields a white to off-white crystalline solid, facilitating precise weighing and dissolution for standard preparation.

Salt form selection Solubility Stability Reference standard handling

Application Scenarios


System Suitability and Peak Identification

Laboratories performing USP or EP compendial testing for citalopram hydrobromide API must demonstrate the resolution of the descyano impurity from the main citalopram peak and from other specified impurities. Citalopram Descyano Impurity Oxalate serves as the unequivocal marker for this critical separation. Its use ensures that the analytical system can detect and quantify this process-related impurity at or below the established limit of ≤0.2%, as documented in process patent literature [1].

Method Development and Validation for ANDA

For generic drug applicants developing reverse-phase HPLC or LC-MS/MS methods for citalopram tablets or oral solutions, this impurity standard is indispensable for specificity/selectivity validation. The compound's unique structural signature (absence of 5-cyano) provides a clear test of the method's ability to distinguish between closely related impurities, a requirement under ICH Q2(R1) guidelines. Its availability with comprehensive characterization data supports the method validation report [2].

Process Optimization and Control Strategy

During the development and scale-up of the citalopram synthesis, particularly the Grignard reaction and cyanation steps, the descyano impurity is a key marker for process efficiency. Process chemists use the authentic impurity standard to calibrate in-process HPLC methods, enabling real-time monitoring and optimization to ensure the impurity remains below the target limit, mitigating the risk of batch failure [1].

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